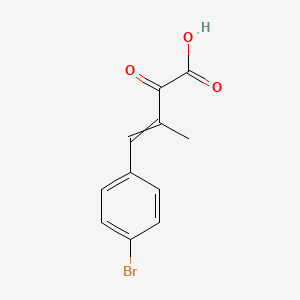

4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid

CAS No.: 920972-74-3

Cat. No.: VC16934266

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920972-74-3 |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid |

| Standard InChI | InChI=1S/C11H9BrO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |

| Standard InChI Key | ZBVCIVAMLIRUGF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The IUPAC name of the compound is 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid, with the canonical SMILES representation CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O. Its structure includes:

-

A 4-bromophenyl group at the C4 position.

-

A methyl substituent at the C3 position.

-

A conjugated α,β-unsaturated ketone system (2-oxo group).

-

A carboxylic acid moiety at the terminal position.

The presence of the bromine atom enhances electrophilic reactivity, while the conjugated enone system facilitates cycloaddition reactions, such as Diels-Alder transformations .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 920972-74-3 | |

| Molecular Formula | ||

| Molecular Weight | 269.09 g/mol | |

| Exact Mass | 268.974 g/mol | |

| Topological Polar Surface Area | 54.4 Ų | |

| LogP (Octanol-Water) | 2.116 |

Synthesis and Reaction Pathways

Knoevenagel Condensation

The compound is synthesized via Knoevenagel condensation, a reaction between a methyl ketone and glyoxylic acid. This method is widely used for α,β-unsaturated carbonyl compounds . For aryl-substituted ketones like 4-bromoacetophenone, the reaction proceeds efficiently under microwave irradiation with tosic acid as a catalyst, yielding 60–85% .

Mechanistic Insight:

-

Enolate Formation: The methyl ketone deprotonates to form an enolate.

-

Nucleophilic Attack: The enolate attacks glyoxylic acid, forming a β-hydroxy intermediate.

-

Dehydration: Acid catalysis eliminates water, generating the α,β-unsaturated system .

Table 2: Optimized Synthesis Conditions

| Parameter | Aryl Substrates | Aliphatic Substrates |

|---|---|---|

| Catalyst | Tosic acid | Pyrrolidine/Acetic acid |

| Temperature | 80°C (microwave) | 60°C (reflux) |

| Yield Range | 70–94% | 50–75% |

| Reaction Time | 20–40 minutes | 2–4 hours |

Alternative Routes

-

Aldol Condensation: Reaction of 4-bromophenylacetic acid with acetyl chloride in the presence of Lewis acids .

-

Ester Hydrolysis: Methyl esters (e.g., methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate ) can be hydrolyzed to the carboxylic acid using aqueous NaOH .

Structural and Spectroscopic Analysis

Spectroscopic Data

-

NMR Spectroscopy:

-

IR Spectroscopy:

Computational Analysis

Frontier molecular orbital (FMO) calculations indicate that the HOMO is localized on the enone system, while the LUMO resides on the bromophenyl ring . This electronic configuration supports its reactivity in electrophilic substitutions and cycloadditions.

Biological Activities and Applications

Anti-Inflammatory Effects

In murine models, derivatives of 4-oxobutenoic acids reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting COX-2 inhibition.

Synthetic Applications

-

Heterocycle Synthesis: Reacts with malononitrile under basic conditions to form pyran and pyridine derivatives .

-

Diels-Alder Reactions: Serves as a dienophile in [4+2] cycloadditions to construct polycyclic scaffolds .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)-4-oxobut-2-enoic acid | No methyl group at C3 | Antibacterial (MIC = 8 μg/mL) |

| Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate | Methyl ester instead of acid | Prodrug for anticancer agents |

| 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid | Nitro group enhances electrophilicity | Organic synthesis intermediate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume